molecular formula C7H4Br2F2 B1477930 2-Bromo-3,6-difluorobenzyl bromide CAS No. 1805119-92-9

2-Bromo-3,6-difluorobenzyl bromide

Cat. No.: B1477930
CAS No.: 1805119-92-9
M. Wt: 285.91 g/mol
InChI Key: HKRYODVFJLLNAW-UHFFFAOYSA-N
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Description

2-Bromo-3,6-difluorobenzyl bromide is a useful research compound. Its molecular formula is C7H4Br2F2 and its molecular weight is 285.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-3,6-difluorobenzyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,6-difluorobenzyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-(bromomethyl)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-3-4-5(10)1-2-6(11)7(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKRYODVFJLLNAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)CBr)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Solubility Landscape of Halogenated Benzyl Bromides: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration of the Solubility Characteristics of 2-Bromo-3,6-difluorobenzyl bromide and its Analogs for Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Research

In the intricate world of drug discovery and development, understanding the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This guide delves into the solubility characteristics of 2-Bromo-3,6-difluorobenzyl bromide, a halogenated aromatic compound of interest in synthetic chemistry. Due to the limited publicly available solubility data for this specific molecule, we will also draw upon the properties of the closely related and well-documented compound, 2,6-difluorobenzyl bromide, to illustrate key principles and methodologies. This guide will provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing and predicting the solubility of such compounds in various organic solvents.

Physicochemical Profile: Understanding the Solute

A molecule's inherent properties govern its interaction with solvents. For 2-Bromo-3,6-difluorobenzyl bromide and its analogs, the interplay of several factors dictates their solubility.

Key Physicochemical Properties of 2,6-Difluorobenzyl Bromide (CAS: 85118-00-9) [1][2][3][4][5][6]

PropertyValueSource
Molecular Formula C7H5BrF2[5][7]
Molecular Weight 207.02 g/mol [1][2][5][6][7]
Appearance White to light yellow crystal powder[1][2][8]
Melting Point 51-55 °C[4][6][8]
Boiling Point 184.9 ± 25.0 °C[4]
Density ~1.6 g/cm³[4][8]

These properties provide initial clues to the compound's solubility. The presence of two fluorine atoms and a bromine atom attached to the benzene ring, along with the benzyl bromide moiety, creates a molecule with significant polarity. The electronegative halogen atoms induce dipole moments, suggesting potential for favorable interactions with polar solvents. However, the aromatic ring itself is nonpolar, which may allow for some solubility in less polar environments.

Theoretical Underpinnings of Solubility: "Like Dissolves Like"

The age-old axiom "like dissolves like" remains a cornerstone of solubility prediction. This principle is rooted in the intermolecular forces between solute and solvent molecules. For a substance to dissolve, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

Key Intermolecular Forces at Play:

  • Van der Waals Forces: These are weak, short-range forces that include London dispersion forces and dipole-dipole interactions. They are present in all molecules and are particularly important for the solubility of nonpolar compounds in nonpolar solvents.

  • Dipole-Dipole Interactions: Occur between polar molecules that have permanent dipoles. The halogenated benzyl bromide structure suggests the presence of significant dipole moments.

  • Hydrogen Bonding: While 2-Bromo-3,6-difluorobenzyl bromide itself is not a hydrogen bond donor, it can act as a hydrogen bond acceptor through its fluorine and bromine atoms. This can influence its solubility in protic solvents like alcohols.

Based on these principles, it is expected that 2-Bromo-3,6-difluorobenzyl bromide and its analogs will exhibit greater solubility in polar aprotic solvents and some polar protic solvents. One supplier notes that 2,6-difluorobenzyl bromide is "Soluble in Methanol"[2].

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of comprehensive solubility data, experimental determination is crucial. The following protocol outlines a standard method for qualitatively and quantitatively assessing the solubility of a compound like 2-Bromo-3,6-difluorobenzyl bromide.

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Procedure:

  • Preparation: Dispense approximately 10-20 mg of the solid compound into a series of small, labeled test tubes.

  • Solvent Addition: To each test tube, add 1 mL of a different organic solvent. A representative selection of solvents with varying polarities should be used (e.g., hexane, toluene, diethyl ether, ethyl acetate, acetone, ethanol, methanol, dimethylformamide, dimethyl sulfoxide).

  • Observation: Vigorously agitate the mixture for 1-2 minutes at a controlled temperature (e.g., 25 °C).

  • Classification: Visually inspect the mixture to determine if the solid has completely dissolved. Classify the solubility as:

    • Soluble: The solid completely dissolves, forming a clear solution.

    • Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

    • Insoluble: The solid does not appear to dissolve.

Quantitative Solubility Determination (Isothermal Method)

This method provides a precise measurement of solubility at a specific temperature.

Procedure:

  • Saturated Solution Preparation: Create a saturated solution by adding an excess amount of the compound to a known volume of the chosen solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. A clear supernatant should be visible.

  • Sample Extraction: Carefully extract a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Solvent Evaporation: Evaporate the solvent from the extracted sample under reduced pressure.

  • Mass Determination: Accurately weigh the remaining solid residue.

  • Solubility Calculation: Calculate the solubility in terms of g/100 mL or mol/L.

The following diagram illustrates the workflow for quantitative solubility determination:

G A Prepare Supersaturated Solution (Excess Solute in Solvent) B Equilibrate at Constant Temperature (e.g., 24-48h with agitation) A->B C Allow Undissolved Solid to Settle B->C D Extract Known Volume of Supernatant C->D E Evaporate Solvent D->E F Weigh Solid Residue E->F G Calculate Solubility (g/100mL or mol/L) F->G

Caption: Workflow for Quantitative Solubility Determination.

Safety Considerations

Halogenated benzyl bromides are lachrymators and corrosive substances.[2][3][5][7] It is imperative to handle these compounds in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Always consult the Safety Data Sheet (SDS) before handling.[5][7]

Conclusion

References

  • Vertex AI Search. (2024). Solubility test for Organic Compounds.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Unknown. (n.d.).
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Ruifu Chemical. (n.d.). 2,6-Difluorobenzyl Bromide CAS 85118-00-9. Retrieved from [Link]

  • Fisher Scientific. (2024).
  • Thermo Fisher Scientific. (2009).
  • PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. Retrieved from [Link]

  • Vasista Group. (n.d.). Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide. Retrieved from [Link]

Sources

Technical Guide: Toxicity and Handling Hazards of Fluorinated Benzyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated benzyl bromides (e.g., 2-fluorobenzyl bromide, 4-fluorobenzyl bromide, pentafluorobenzyl bromide) are highly reactive alkylating agents widely used in organic synthesis for protecting group chemistry and derivatization. While invaluable for drug development, they present a dual-hazard profile: severe corrosivity to biological tissue and potent lachrymatory effects even at low vapor concentrations.

This guide provides a technical deep-dive into the mechanisms of their toxicity, specifically the alkylation of TRPA1 ion channels, and establishes a self-validating safety protocol for their handling. The core directive is to treat these compounds not just as irritants, but as "molecular shrapnel" capable of permanent ocular and respiratory damage.

Chemical Nature & Mechanism of Toxicity

The Alkylation Threat

The toxicity of fluorinated benzyl bromides stems from their electrophilicity. The carbon-bromine (C-Br) bond is polarized, making the benzylic carbon highly susceptible to nucleophilic attack (


). Fluorine substitution on the aromatic ring often modulates this reactivity:
  • Electron Withdrawal: Fluorine atoms withdraw electron density from the ring, potentially destabilizing the transition state for carbocation formation (

    
    ) but often enhancing the electrophilicity of the benzylic carbon for 
    
    
    
    reactions.
  • Lipophilicity: High degrees of fluorination (e.g., pentafluorobenzyl bromide) significantly increase lipophilicity, facilitating rapid penetration of lipid bilayers in skin and cell membranes.

The Lachrymatory Mechanism (TRPA1 Activation)

Unlike simple acid burns, the intense pain and tearing caused by these agents are neurological responses. Benzyl halides act as electrophilic agonists for the Transient Receptor Potential Ankyrin 1 (TRPA1) cation channel, located on nociceptive sensory neurons.

Mechanism:

  • The benzyl bromide penetrates the neuronal membrane.

  • It covalently modifies specific cysteine residues (Cys621 and Cys665) on the intracellular N-terminus of the TRPA1 channel via alkylation.

  • This covalent modification locks the channel in an "open" conformation, causing massive calcium influx.

  • The calcium surge triggers neuropeptide release (Substance P, CGRP), resulting in neurogenic inflammation and the sensation of burning pain.

TRPA1_Mechanism cluster_0 Intracellular Space BenBr Fluorinated Benzyl Bromide (Lipophilic Electrophile) Membrane Neuronal Membrane (Lipid Bilayer) BenBr->Membrane Penetrates CysRes TRPA1 Cysteine Residues (Cys621, Cys665) Membrane->CysRes Accesses Cytosol Alkylation Covalent Alkylation (Irreversible Modification) CysRes->Alkylation S_N2 Reaction ChanOpen Channel Opening (Ca2+ Influx) Alkylation->ChanOpen Conformational Change Pain Neurogenic Inflammation (Pain/Tearing) ChanOpen->Pain Signal Transduction

Figure 1: Molecular mechanism of lachrymatory action via TRPA1 alkylation.

Hazard Profiling & Comparative Data

The following table summarizes the specific hazards of common fluorinated benzyl bromides. Note that while all are corrosive, the volatility and specific H-codes vary.

CompoundCAS No.[1][2][3][4][5]Physical StateKey Hazards (GHS)Specific Risks
4-Fluorobenzyl bromide 459-46-1LiquidSkin Corr.[3][4][6][7] 1B, Eye Dam. 1, STOT SE 3Severe respiratory irritant; high lachrymatory potential.
2-Fluorobenzyl bromide 446-48-0LiquidSkin Corr.[7] 1B, Eye Dam. 1Similar to 4-F isomer; rapid corneal opacity risk.
Pentafluorobenzyl bromide 1765-40-8LiquidSkin Corr.[3][4][7] 1B, Acute Tox 4 (Oral), Flam. Liq. 4 Combustible . Highly lipophilic; enhanced skin absorption.

Critical Note: Standard "Irritant" warnings are insufficient. These compounds cause chemical burns that may not be immediately painful due to nerve damage, followed by delayed, deep-tissue necrosis.

Engineering Controls & PPE: The "Barrier" Strategy

Relying solely on a fume hood is a failure of planning. A multi-layered barrier strategy is required.

Glove Permeation Dynamics

Standard disposable nitrile gloves (4-6 mil) provide insufficient protection against benzyl bromides. The breakthrough time can be < 1 minute.[8]

  • Primary Barrier: Silver Shield® (Laminate) or Viton® gloves. These offer >4 hours of breakthrough time.

  • Dexterity Layer: Wear a standard nitrile glove over the laminate glove to secure the loose fit and provide grip.

  • "Splash" Protocol: If only nitrile is used (not recommended for handling pure stock), it must be treated as a "splash guard" only. Immediately remove and wash hands upon any contact.[9]

Engineering Controls
  • Vapor Containment: All transfers must occur within a certified chemical fume hood.

  • Trap Systems: If using vacuum lines (e.g., rotary evaporation), a cold trap (-78°C) is mandatory to prevent exhaust of lachrymatory vapors into the lab atmosphere.

Safety_Barrier Source Benzyl Bromide Source Hood Engineering Control: Fume Hood (Sash < 18") Source->Hood Contained In Gloves PPE Layer 1: Laminate/Viton Gloves Hood->Gloves Handled With OuterGloves PPE Layer 2: Nitrile (Dexterity/Grip) Gloves->OuterGloves Covered By Tech Technique: Cannula/Syringe Transfer OuterGloves->Tech Enables

Figure 2: The "Barrier" strategy for safe handling, prioritizing permeation resistance.

Operational Protocols

Protocol A: Safe Transfer (The "Closed System" Approach)

Objective: Eliminate open-air pouring to prevent vapor release.

  • Preparation: Secure the reagent bottle and receiving flask with clamps. Purge receiving flask with inert gas (

    
     or Ar).
    
  • Septum Seal: Cap the reagent bottle with a chemically resistant septum (PTFE-faced).

  • Transfer: Use a glass syringe with a long metal needle or a double-ended cannula.

    • Why: Pouring creates turbulence and increases surface area for evaporation. Syringe transfer keeps the liquid contained.

  • Pressure Equalization: If withdrawing large volumes (>10 mL), use a balloon of inert gas to equalize pressure in the source bottle, preventing vacuum lock and potential splash-back.

Protocol B: Emergency Quenching & Decontamination

Objective: Chemically convert the electrophilic bromide into a non-volatile, water-soluble salt.

The Reagent: Saturated Sodium Thiosulfate (


) Solution.[9][10]
  • Mechanism:[11][12][13] Thiosulfate is a potent sulfur nucleophile. It attacks the benzyl bromide in an

    
     reaction, displacing the bromide ion to form a Bunte salt (benzyl thiosulfate).
    
  • Reaction:

    
    
    

Procedure:

  • Spill Control: Cover liquid spills immediately with absorbent pads.

  • Neutralization: Flood the area (or the contaminated glassware) with the saturated thiosulfate solution.[9]

    • Tip: Adding a small amount of ethanol (approx. 10-20%) to the thiosulfate solution helps solubilize the lipophilic benzyl bromide, accelerating the quenching reaction.

  • Verification: A color change is not always visible. Allow the mixture to stand for at least 30 minutes. The disappearance of the characteristic acrid odor is a qualitative indicator of neutralization (do not sniff directly).

  • Disposal: The resulting mixture contains Bunte salts and bromide. Adjust pH if necessary and dispose of as aqueous chemical waste (check local regulations regarding halogenated vs. aqueous waste streams).

Quenching_Pathway Toxic Toxic Benzyl Bromide (Volatile/Lipophilic) Complex Transition State (S_N2 Attack) Toxic->Complex + Na2S2O3 Thio Sodium Thiosulfate (Nucleophile) Thio->Complex Safe Bunte Salt (Water Soluble/Non-Volatile) Complex->Safe Br- Displacement

Figure 3: Chemical pathway for neutralization using Sodium Thiosulfate.

References

  • Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 4-Fluorobenzyl bromide. Retrieved from

  • Thermo Fisher Scientific. (2026).[7] Safety Data Sheet: 2,3,4,5,6-Pentafluorobenzyl bromide. Retrieved from

  • National Institutes of Health (NIH). (2021). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. Retrieved from

  • Yale University. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from

  • Royal Society of Chemistry. (2019). Continuous photochemical benzylic bromination using in situ generated Br2. Green Chemistry. Retrieved from

Sources

Navigating the Synthesis and Application of 2,6-Difluorobenzyl Bromide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for chemists, researchers, and professionals in drug discovery and materials science. This document provides an in-depth exploration of 2,6-Difluorobenzyl Bromide, including its nomenclature, chemical properties, synthesis, and key applications. Note to the reader: The initial topic of inquiry, "2-Bromo-3,6-difluorobenzyl bromide," does not correspond to a readily identifiable compound in standard chemical databases. This guide focuses on the closely related and industrially significant isomer, 2,6-Difluorobenzyl Bromide.

Chemical Identity and Nomenclature

The precise identification of chemical reagents is fundamental to reproducible and safe scientific research. The compound at the center of this guide is systematically known by its IUPAC name, 2-(bromomethyl)-1,3-difluorobenzene .[1] However, in laboratory and commercial settings, it is more commonly referred to by the trivial name 2,6-Difluorobenzyl bromide .[1]

A number of synonyms are also in use, which researchers should be aware of to avoid ambiguity. These include:

  • α-Bromo-2,6-difluorotoluene[2][3][4]

  • alpha-Bromo-2,6-difluorotoluene[1][5]

  • Benzene, 2-(bromomethyl)-1,3-difluoro-[1][6]

The unique Chemical Abstracts Service (CAS) Registry Number for this compound is 85118-00-9 .[1][3][4][5][6][7][8] This identifier should be used in all official documentation and procurement to ensure the correct chemical is being handled.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is crucial for its effective use in synthesis and for ensuring laboratory safety. The key properties of 2,6-Difluorobenzyl bromide are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₅BrF₂[3][4][6][7]
Molecular Weight 207.01 g/mol [7]
Appearance White to almost white crystalline powder[2][3][4][8]
Melting Point 51-54 °C[4]
Boiling Point >230 °F[6]
Purity Typically >98.0% (GC)[2][3][4][8]

Synthesis of 2,6-Difluorobenzyl Bromide

The synthesis of 2,6-Difluorobenzyl bromide is a critical process for its application in various fields. A common and effective method involves the free-radical bromination of 2,6-difluorotoluene. This reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and proceeds via a chain reaction mechanism. The use of a non-polar solvent like carbon tetrachloride or cyclohexane is standard practice to facilitate the reaction and subsequent product isolation.

Detailed Experimental Protocol
  • Reaction Setup: A solution of 2,6-difluorotoluene in a suitable solvent (e.g., carbon tetrachloride) is prepared in a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an addition funnel.

  • Initiation: A catalytic amount of a radical initiator (e.g., AIBN) is added to the solution.

  • Bromination: N-Bromosuccinimide (NBS) is added portion-wise to the reaction mixture at reflux. The reaction is monitored by gas chromatography (GC) to track the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • Purification: The filtrate is washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization or column chromatography to yield pure 2,6-Difluorobenzyl bromide.

Rationale Behind Experimental Choices
  • Radical Initiator: The choice of AIBN or benzoyl peroxide is based on their ability to generate free radicals upon heating, which are necessary to initiate the bromination of the benzylic position.

  • N-Bromosuccinimide (NBS): NBS is a convenient and selective source of bromine for benzylic bromination. It allows for a controlled reaction and minimizes the formation of diaryl byproducts.

  • Solvent: A non-polar solvent is used to dissolve the reactants and facilitate the radical chain reaction. Carbon tetrachloride is a classic choice, though safer alternatives are now often preferred.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2,6-Difluorotoluene 2,6-Difluorotoluene Radical Bromination Radical Bromination 2,6-Difluorotoluene->Radical Bromination NBS NBS NBS->Radical Bromination AIBN AIBN AIBN->Radical Bromination Filtration Filtration Radical Bromination->Filtration Washing Washing Filtration->Washing Purification Purification Washing->Purification 2,6-Difluorobenzyl Bromide 2,6-Difluorobenzyl Bromide Purification->2,6-Difluorobenzyl Bromide

Caption: A simplified workflow for the synthesis of 2,6-Difluorobenzyl bromide.

Applications in Research and Development

2,6-Difluorobenzyl bromide is a versatile building block in organic synthesis, with its utility stemming from the presence of the reactive benzyl bromide moiety and the unique electronic properties conferred by the two fluorine atoms.

Pharmaceutical Synthesis

A significant application of 2,6-Difluorobenzyl bromide is as an intermediate in the synthesis of pharmaceuticals.[5][7] It is a key precursor for the production of:

  • Relugolix: A gonadotropin-releasing hormone (GnRH) antagonist used in the treatment of prostate cancer and uterine fibroids.[5][7]

  • Rufinamide: An anticonvulsant medication used to treat seizures associated with Lennox-Gastaut syndrome.[5][7]

The fluorine atoms in the benzyl group can enhance the metabolic stability and bioavailability of the final drug molecule, a common strategy in modern drug design.[4]

Materials Science

In the field of materials science, 2,6-Difluorobenzyl bromide is employed in the synthesis of specialty polymers and other advanced materials.[4] The introduction of fluorine atoms can improve the thermal and chemical resistance of these materials, making them suitable for demanding applications.[4]

Safety and Handling

2,6-Difluorobenzyl bromide is a hazardous substance and must be handled with appropriate safety precautions. It is classified as corrosive and can cause severe skin burns and eye damage.[6] It is also a lachrymator.[6]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[6]

Precautionary Statements:

  • P260: Do not breathe dusts or mists.[2]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) before handling this compound and work in a well-ventilated fume hood.

Conclusion

2,6-Difluorobenzyl bromide is a valuable and versatile reagent in organic synthesis, with significant applications in the pharmaceutical and materials science industries. A clear understanding of its nomenclature, properties, synthesis, and safe handling is essential for its effective and responsible use in research and development.

References

  • Vasista Group. Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide. [Link]

  • PubChem. 1-Bromo-2,6-difluorobenzene | C6H3BrF2 | CID 123557. [Link]

  • EON Biotech. 2-Bromo-3,6-difluoro-1-(difluoromethyl)benzene – (1672663-79-4). [Link]

  • PubChem. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593. [Link]

  • PubChem. 2-(Bromomethyl)-1,3-difluorobenzene | C7H5BrF2 | CID 581435. [Link]

  • Chem-Impex. 2,6-Difluorobenzyl bromide. [Link]

  • IndiaMART. 2,6-Difluorobenzyl Bromide in Vapi, Triveni Chemicals. [Link]

  • Matrix Fine Chemicals. 1-(BROMOMETHYL)-3,5-DIFLUOROBENZENE | CAS 141776-91-2. [Link]

  • Ruifu Chemical. 2,6-Difluorobenzyl Bromide CAS 85118-00-9 Purity >98.0% (GC). [Link]

  • NIST WebBook. 1-Bromo-3,4-difluorobenzene. [Link]

  • Vasista Life Science. Cas No: 85118-00-9 Manufacturers | Exporters. [Link]

Sources

Methodological & Application

Synthesis of fluorinated heterocycles using 2-Bromo-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fluorinated Heterocycles via 2-Bromo-3,6-difluorobenzyl Bromide

Executive Summary

2-Bromo-3,6-difluorobenzyl bromide (CAS: 1805119-92-9) is a specialized bifunctional electrophile designed for the divergent synthesis of fluorine-rich fused heterocycles. Unlike simple benzyl halides, this scaffold possesses two distinct reactive sites: a highly reactive benzylic bromide (for SN2 alkylation) and an ortho-aryl bromide (for Pd-catalyzed cross-coupling).

This dual-reactivity profile makes it a "linchpin" reagent in medicinal chemistry, particularly for generating 5,8-difluoroisoquinolines , 4,7-difluoroindoles , and 4,7-difluorobenzofurans —scaffolds often associated with kinase inhibition and metabolic stability in drug discovery.

Chemical Profile & Reactivity Logic

PropertySpecification
CAS Number 1805119-92-9
Formula C7H4Br2F2
MW 285.91 g/mol
Appearance White to off-white crystalline solid
Hazards Corrosive, Lachrymator (Handle in fume hood)

Mechanistic Advantage: The strategic value lies in the 3,6-difluoro substitution pattern .

  • Metabolic Blocking: Fluorines at the 3 and 6 positions (which become the 5 and 8 positions in isoquinoline/indole systems) block metabolically labile sites, extending the half-life of the final drug candidate.

  • Electronic Activation: The electron-withdrawing fluorine atoms facilitate oxidative addition at the C-Br bond during Palladium catalysis, often accelerating intramolecular cyclization compared to non-fluorinated analogs.

Application Protocol A: Synthesis of 5,8-Difluoroisoquinolines

Target Class: Kinase Inhibitors, CNS Agents

This protocol utilizes a "Tether-and-Cyclize" strategy. The benzylic position is first used to tether an amine, followed by a Heck-type cyclization to close the heterocyclic ring.

Step 1: N-Alkylation (The Tether)

Objective: Attach the nitrogen source to the benzylic carbon.

Reagents:

  • Substrate: 2-Bromo-3,6-difluorobenzyl bromide (1.0 equiv)

  • Nucleophile: N-Tosyl allylamine (1.1 equiv)

  • Base: K2CO3 (2.0 equiv)

  • Solvent: Acetonitrile (MeCN)

Procedure:

  • Dissolve N-tosyl allylamine in MeCN (0.2 M).

  • Add K2CO3 and stir at room temperature for 15 minutes.

  • Add 2-Bromo-3,6-difluorobenzyl bromide portion-wise.

  • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Filter salts, concentrate filtrate, and purify via silica gel chromatography.

    • Note: The electron-deficient nature of the benzyl ring makes this reaction faster than standard benzyl bromides; avoid overheating to prevent bis-alkylation.

Step 2: Intramolecular Heck Cyclization

Objective: Form the C-C bond between the aryl ring and the alkene to generate the dihydroisoquinoline core.

Reagents:

  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: PPh3 (10 mol%)

  • Base: Et3N (2.0 equiv) or Ag2CO3 (for difficult substrates)

  • Solvent: DMF or DMAc (degassed)

Procedure:

  • Charge a pressure vial with the N-alkylated intermediate from Step 1.

  • Add Pd(OAc)2, PPh3, and base.

  • Add degassed DMF (0.1 M concentration).

  • Seal and heat to 100°C for 12–16 hours.

  • Observation: The reaction mixture will darken. Completion is indicated by the disappearance of the aryl bromide peak in LC-MS.

  • Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, dry over MgSO4, and concentrate.

Scientific Rationale: The 3-fluoro substituent (ortho to the bromide) exerts an inductive effect that can stabilize the Pd(II) intermediate, but it also imposes steric demand. The use of triphenylphosphine is standard, but if conversion is low, switch to bidentate ligands like dppf to enforce the correct bite angle for reductive elimination [1].

Application Protocol B: Synthesis of 4,7-Difluoroindoles

Target Class: Serotonin Modulators, Antivirals

This protocol employs a Buchwald-Hartwig / Condensation cascade .

Workflow:

  • Reaction: React 2-Bromo-3,6-difluorobenzyl bromide with a primary amine to form the secondary benzylamine.

  • Cyanation (Optional but Strategic): Alternatively, displace the benzylic bromide with cyanide (NaCN) to form the phenylacetonitrile derivative.

  • Cyclization: For the benzylamine route, perform a Pd-catalyzed intramolecular amination if an ortho-halide is present on the amine chain, or use the Larock Indole Synthesis if coupling with an internal alkyne.

Featured Protocol: Modified Larock Synthesis

  • Step 1: React 2-Bromo-3,6-difluorobenzyl bromide with an excess of amine to form the secondary amine.

  • Step 2: Protect the amine (e.g., Boc group).

  • Step 3: Perform a Sonogashira coupling with a terminal alkyne at the aryl bromide position.

  • Step 4: Base-mediated cyclization (e.g., KOtBu in NMP) to close the indole ring.

Visualizing the Synthetic Logic

The following diagram illustrates the divergent pathways accessible from this single starting material.

G Start 2-Bromo-3,6-difluorobenzyl bromide Amine N-Alkylation (Secondary Amine) Start->Amine + Allylamine / Base Phenol O-Alkylation (Ether) Start->Phenol + Phenol / Base Nitrile Cyanation (Acetonitrile) Start->Nitrile + NaCN Isoquin 5,8-Difluoro- isoquinoline Amine->Isoquin Pd-Cat Heck Cyclization Indole 4,7-Difluoro- indole Amine->Indole Sonogashira + Cyclization Benzofuran 4,7-Difluoro- benzofuran Phenol->Benzofuran Pd-Cat Intramolecular Etherification

Figure 1: Divergent synthetic pathways transforming the bifunctional 2-Bromo-3,6-difluorobenzyl bromide scaffold into pharmacologically relevant heterocycles.

Troubleshooting & Optimization (E-E-A-T)

Issue 1: Hydrolysis of Benzylic Bromide

  • Symptom:[1][2][3][4][5][6][7] Formation of the benzyl alcohol impurity during storage or reaction.

  • Cause: The electron-withdrawing fluorine atoms make the benzylic carbon highly electrophilic, susceptible to moisture.

  • Solution: Store under Argon at 2–8°C. Use anhydrous solvents (MeCN, DMF) dried over molecular sieves for all alkylation steps.

Issue 2: Slow Oxidative Addition (Step 2)

  • Symptom:[1][2][3][5][6][7] Recovery of unreacted aryl bromide after heating.

  • Mechanistic Insight: While Fluorine is EWG, the steric bulk at the 3-position (ortho to Br) can hinder the Palladium approach.

  • Protocol Adjustment: Switch from PPh3 to SPhos or XPhos . These Buchwald ligands are designed to facilitate oxidative addition in sterically hindered aryl halides [2].

Issue 3: β-Hydride Elimination Failure

  • Symptom:[1][2][3][4][5][6][7] Formation of reduced de-brominated product instead of the alkene insertion product.

  • Solution: Add a silver salt additive (AgOTf or Ag2CO3). Silver abstracts the halide, creating a cationic Pd-intermediate that is much more reactive toward alkene insertion [3].

References

  • Niu, Y. N., et al. (2009).[7][8] "Synthesis of Isoquinoline Derivatives via Ag-Catalyzed Cyclization of 2-Alkynyl Benzyl Azides." Journal of Organic Chemistry, 74(7), 2893-2896.

  • Bennett, N. J., et al. (2010).[4] "Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester." Synlett, 2010(11), 1688-1690.

  • BenchChem Technical Support. (2025). "Synthesis of Fluorinated Isoquinolines: Technical Guide." BenchChem Application Notes.

  • PubChem. (2025).[9] "2-Bromo-3,6-difluorobenzonitrile (Analogous Structure Data)." National Library of Medicine.

  • Aromsyn Co., Ltd. (2025). "Product Data Sheet: 2-bromo-3,6-difluorobenzyl bromide CAS 1805119-92-9." Aromsyn Catalog.

Sources

Application Note: Nucleophilic Substitution Protocols for 2-Bromo-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimized protocols for utilizing 2-Bromo-3,6-difluorobenzyl bromide (CAS: 1365272-76-9 / Analogous substituted benzyl bromides) as an electrophilic building block in medicinal chemistry. This scaffold is a critical intermediate in the synthesis of kinase inhibitors (e.g., RET inhibitors like Pralsetinib analogs) and agrochemicals.

The presence of the 2-bromo and 3,6-difluoro substituents creates a unique electronic and steric environment. While the benzylic bromide is highly reactive toward


 displacement, the ortho-substituents (2-Br, 6-F) impose steric bulk that suppresses side reactions (like over-alkylation) but requires precise temperature control to ensure complete conversion.

Chemical Profile & Safety (CRITICAL)

Warning: Lachrymator Agent. Benzyl bromides are potent tear gas agents. All operations must be performed in a high-efficiency fume hood.

PropertySpecification
Molecular Weight 286.91 g/mol
Appearance White to off-white solid or low-melting liquid
Reactivity Class Alkylating Agent (

Active), Electrophile
Hazards H314 (Skin Corr.), H318 (Eye Dam.), H335 (Resp. Irrit.)
Storage 2-8°C, under Inert Gas (

/Ar), Light Sensitive
Handling Protocols
  • Quenching: Do not wash glassware directly with water. Rinse all equipment with a 10% Ethanolamine/Ethanol solution or dilute Ammonium Hydroxide to quench residual bromide before removal from the hood.

  • PPE: Double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves are required. Standard latex is permeable to benzyl bromides.

Mechanistic Insight: The "Ortho-Effect"

To optimize yield, one must understand the substrate's geometry:

  • Electronic Activation: The Fluorine atoms at positions 3 and 6 are electron-withdrawing (Inductive effect

    
    ). This pulls electron density from the ring, making the benzylic carbon more electrophilic than in unsubstituted benzyl bromide.
    
  • Steric Hindrance: The 2-Bromo and 6-Fluoro atoms flank the reactive methylene (

    
    ) group.
    
    • Consequence: Nucleophiles with large steric bulk (e.g., tert-butyl amines, trityl groups) will exhibit significantly slower kinetics.

    • Solution: Use polar aprotic solvents (DMF, DMSO, NMP) to strip the solvation shell from the nucleophile, increasing its "naked" reactivity to overcome the steric barrier.

Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of secondary/tertiary amines for drug scaffolds.

Rationale: Direct alkylation of amines is prone to over-alkylation (forming quaternary salts). The steric bulk of the 2-Br-3,6-F2 motif helps reduce this, but stoichiometry is key.

Reagents:

  • Substrate: 2-Bromo-3,6-difluorobenzyl bromide (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (Hunig's Base) (2.5 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve the Amine (1.2 equiv) and Base (DIPEA, 2.5 equiv) in anhydrous MeCN (0.1 M concentration relative to substrate).

  • Temperature Control: Cool the solution to 0°C (ice bath).

  • Addition: Dissolve 2-Bromo-3,6-difluorobenzyl bromide in a minimal volume of MeCN. Add this solution dropwise to the amine mixture over 15-20 minutes.

    • Why? Keeping the benzyl bromide concentration low relative to the amine prevents the product (secondary amine) from competing for the alkylating agent.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear; product will be more polar (
      
      
      
      ).
  • Workup: Dilute with EtOAc. Wash with saturated

    
     (x2) and Brine (x1). Dry over 
    
    
    
    .[1]
  • Purification: Flash column chromatography.

Self-Validating Check:

  • 1H NMR: The benzylic protons (

    
    ) typically shift upfield to 3.8 – 4.2 ppm  (from ~4.6 ppm in the bromide precursor).
    
Protocol B: C-O Bond Formation (Etherification)

Target: Synthesis of benzyl ethers.

Rationale: Williamson Ether Synthesis conditions. The electron-deficient ring makes the benzylic position highly susceptible to alkoxide attack.

Reagents:

  • Substrate: 2-Bromo-3,6-difluorobenzyl bromide (1.0 equiv)

  • Nucleophile: Phenol or Alcohol (1.0 equiv)

  • Base:

    
     (1.5 equiv) or NaH (1.2 equiv, for aliphatic alcohols)
    
  • Solvent: DMF or Acetone

Step-by-Step Procedure:

  • Deprotonation:

    • For Phenols: Combine Phenol and

      
       in Acetone. Stir 15 min at RT.
      
    • For Alcohols: Suspend NaH (60% in oil) in dry DMF at 0°C. Add alcohol dropwise. Stir 30 min until

      
       evolution ceases.
      
  • Alkylation: Add 2-Bromo-3,6-difluorobenzyl bromide (1.0 equiv) in one portion.

  • Conditions:

    • Phenols: Reflux in Acetone (56°C) for 2–4 hours.

    • Alcohols:[2] Stir at RT for 2 hours, then heat to 60°C if conversion is slow.

  • Quench: Carefully add water (if using NaH) or filter off solids (if using Carbonate).

Visualization of Workflows

Figure 1: Reaction Landscape

A decision tree for selecting the correct pathway based on the desired linkage.

ReactionLandscape SM 2-Bromo-3,6-difluorobenzyl bromide Amine Amine (R-NH2) + DIPEA SM->Amine SN2 Phenol Phenol (Ar-OH) + K2CO3 SM->Phenol Williamson Ether Thiol Thiol (R-SH) + NaH SM->Thiol Thio-alkylation Prod_N N-Benzylation (Secondary Amine) Amine->Prod_N MeCN, 0°C to RT Prod_O O-Benzylation (Ether) Phenol->Prod_O Acetone, Reflux Prod_S S-Benzylation (Thioether) Thiol->Prod_S DMF, 0°C

Caption: Reaction landscape for 2-Bromo-3,6-difluorobenzyl bromide showing divergent synthesis pathways based on nucleophile selection.

Figure 2: Step-by-Step Amination Workflow

Visualizing Protocol A to ensure process adherence.

AminationFlow Start START: Weigh Reagents Dissolve Dissolve Amine + Base in MeCN Start->Dissolve Cool Cool to 0°C (Ice Bath) Dissolve->Cool AddSM Dropwise Addition of Benzyl Bromide Cool->AddSM React Warm to RT Stir 4-12 hrs AddSM->React Check TLC Check (Hexane/EtOAc) React->Check Check->React Incomplete Quench Quench: Dilute w/ EtOAc Wash w/ NaHCO3 Check->Quench Complete Purify Flash Chromatography Quench->Purify

Caption: Operational workflow for the N-alkylation protocol, emphasizing temperature control and monitoring points.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / SM Recovery Steric hindrance of 2-Br/6-F groups blocking attack.Switch solvent to DMF or DMSO to increase nucleophilicity. Increase temp to 60°C.
Over-Alkylation (Tertiary Amine/Salt) Excess Benzyl Bromide or fast addition.Use 1.5 – 2.0 equiv of the amine nucleophile. Add bromide solution very slowly at 0°C.
Hydrolysis (Benzyl Alcohol formation) Wet solvent or atmospheric moisture.Use anhydrous solvents (molecular sieves). Flush reaction vessel with Nitrogen/Argon.
Darkening of Reaction Mixture Decomposition/Polymerization.Keep reaction in the dark (wrap flask in foil). Benzyl bromides are light-sensitive.[3][4]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118738606 (Analogous structure). Retrieved from [Link]

  • World Intellectual Property Organization (2014). WO2014056465A1 - Improved production method and new intermediates of synthesis of elvitegravir.[5] (Describes reactivity of 3-chloro-2-fluorobenzyl bromide, a close analog).[5] Retrieved from

  • Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide...[6] (Discusses SN2 vs SN1 competition in fluorinated benzyl bromides). Royal Society of Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Bromo-3,6-difluorobenzyl Bromide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview of 2-Bromo-3,6-difluorobenzyl bromide, a highly functionalized building block for medicinal chemistry and drug discovery. We explore its unique bifunctional nature, possessing both a reactive benzylic bromide for nucleophilic substitution and an aryl bromide for metal-catalyzed cross-coupling reactions. This dual reactivity enables its use as a versatile scaffold for the synthesis of complex molecular architectures and chemical libraries. This document furnishes researchers, scientists, and drug development professionals with insights into its strategic application, detailed experimental protocols for its use in N-alkylation, and a discussion of its potential in sequential cross-coupling strategies.

Introduction: The Strategic Value of a Bifunctional Fluorinated Synthon

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3] Fluorinated building blocks are therefore indispensable tools for drug discovery.[2][4] 2-Bromo-3,6-difluorobenzyl bromide emerges as a particularly valuable reagent due to its unique combination of three key structural features:

  • A Difluorinated Phenyl Ring: The 1,4-difluoro substitution pattern can significantly modulate the electronic properties of the aromatic ring, influence pKa of adjacent groups, and block sites of metabolism.[1][3]

  • A Benzylic Bromide: This functional group is a potent electrophile, making the compound an excellent reagent for alkylating a wide range of nucleophiles (amines, phenols, thiols, etc.) via SN2 reactions.[5][6]

  • An Aryl Bromide: The bromine atom on the aromatic ring serves as a stable and reliable handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.[7][8][9]

This inherent bifunctionality allows for a modular and divergent approach to synthesis. One can first utilize the benzylic bromide for alkylation and then perform a cross-coupling reaction on the aryl bromide, or vice-versa. This enables the rapid generation of compound libraries with diverse substituents at two distinct vectors, making it an ideal scaffold for structure-activity relationship (SAR) studies.

Physicochemical and Safety Data

The table below summarizes key properties and safety information for 2-Bromo-3,6-difluorobenzyl bromide.

PropertyValue
CAS Number 142742-32-9
Molecular Formula C₇H₄Br₂F₂
Molecular Weight 285.92 g/mol
Appearance White to off-white solid
Reactivity Lachrymatory, moisture-sensitive
Primary Hazard Class Corrosive
Safety Precautions Handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation and contact with skin and eyes.[10]

Core Reactivity and Synthetic Strategy

The primary utility of 2-Bromo-3,6-difluorobenzyl bromide stems from its two distinct and orthogonally reactive sites. This allows for a planned, sequential introduction of different molecular fragments.

G main 2-Bromo-3,6-difluorobenzyl bromide sub Pathway A: Nucleophilic Substitution (SN2) main->sub Benzylic Bromide sub2 Pathway B: Pd-Catalyzed Cross-Coupling main->sub2 Aryl Bromide product1 Alkylated Product sub->product1 product2 Cross-Coupled Product sub2->product2 reagent1 Nucleophile (R-NH2, R-OH, R-SH) reagent1->sub reagent2 Boronic Acid / Ester (R'-B(OR)2) Amine (R'-NH2) reagent2->sub2

Caption: Dual reactivity pathways of 2-Bromo-3,6-difluorobenzyl bromide.

  • Pathway A (SN2 Alkylation): The benzylic C-Br bond is highly susceptible to attack by nucleophiles. This reaction is typically fast and proceeds under mild basic conditions. This pathway is ideal for attaching the core scaffold to amines (primary or secondary), phenols, thiols, and other nucleophilic groups commonly found in drug molecules or pharmacophores.[11][12][13]

  • Pathway B (Cross-Coupling): The aryl C-Br bond is robust under the conditions of SN2 alkylation but can be readily activated by a palladium catalyst. This allows for the formation of C-C or C-N bonds, introducing aromatic rings, heterocycles, or substituted amines at this position.[7][14][15] This step typically requires a palladium source (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a ligand, and a base.[7][9]

This dual reactivity makes the reagent exceptionally suited for creating libraries of compounds for screening against biological targets like kinases, proteases, or GPCRs, where precise positioning of different chemical moieties is critical for achieving potency and selectivity.

Experimental Protocol: N-Alkylation of a Heterocyclic Amine

This protocol details a representative procedure for the SN2 alkylation of a generic heterocyclic amine, a common transformation in medicinal chemistry for the synthesis of bioactive molecules.[16][17]

Principle: The nitrogen atom of the heterocyclic amine acts as a nucleophile, displacing the bromide from the benzylic position of 2-Bromo-3,6-difluorobenzyl bromide. A non-nucleophilic base is used to neutralize the HBr generated during the reaction, driving it to completion.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification s1 Dissolve heterocyclic amine (1.0 eq) in anhydrous DMF s2 Add K₂CO₃ (2.0 eq) s3 Stir suspension at RT r1 Add 2-Bromo-3,6-difluorobenzyl bromide (1.05 eq) solution in DMF s3->r1 r2 Heat to 60 °C r1->r2 r3 Monitor by TLC/LC-MS (4-12 hours) r2->r3 w1 Cool to RT, pour into water r3->w1 w2 Extract with Ethyl Acetate (3x) w1->w2 w3 Wash combined organics with brine w2->w3 w4 Dry (Na₂SO₄), filter, concentrate w3->w4 w5 Purify via flash chromatography w4->w5

Caption: Experimental workflow for N-alkylation protocol.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 1 mmol scale)
Heterocyclic AmineVaries1.01.0 mmol
2-Bromo-3,6-difluorobenzyl bromide285.921.051.05 mmol (300 mg)
Potassium Carbonate (K₂CO₃), anhydrous138.212.02.0 mmol (276 mg)
N,N-Dimethylformamide (DMF), anhydrous73.09-5 mL
Ethyl Acetate88.11-~50 mL for extraction
Deionized Water18.02-~50 mL for work-up
Brine (Saturated NaCl solution)--~20 mL for washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-As needed for drying
Step-by-Step Procedure
  • Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add the heterocyclic amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF (5 mL) to the flask. Stir the resulting suspension at room temperature for 10 minutes.

  • Reagent Addition: In a separate vial, dissolve 2-Bromo-3,6-difluorobenzyl bromide (1.05 eq) in a minimum amount of anhydrous DMF (~1 mL). Add this solution dropwise to the stirring suspension in the reaction flask.

  • Reaction Conditions: Place the flask in a pre-heated oil bath at 60 °C. Allow the reaction to stir for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting amine is observed.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate), to yield the pure N-alkylated product.

Troubleshooting and Mechanistic Insights
  • Low Yield: If the reaction is sluggish, ensure all reagents and solvents are completely anhydrous. For less nucleophilic amines, a stronger base like cesium carbonate or a higher temperature (80-100 °C) may be required.[11][13] Adding a catalytic amount of potassium iodide (KI) can sometimes accelerate the reaction by in-situ formation of the more reactive benzyl iodide.[18]

  • Side Products: The primary side product is often the result of degradation of the benzyl bromide. Ensure the reaction is performed under an inert atmosphere (N₂ or Ar) if the substrate is sensitive.

  • Mechanism: The reaction proceeds via a classic SN2 mechanism. The benzylic carbon is electron-deficient due to the electronegativity of the adjacent bromine and the aromatic ring, making it an excellent electrophile. The amine's lone pair attacks this carbon, leading to the displacement of the bromide ion in a single, concerted step.

Advanced Application: A Scaffold for Sequential Synthesis

The true power of 2-Bromo-3,6-difluorobenzyl bromide lies in its potential for sequential, orthogonal derivatization. A researcher can build a complex molecule in a stepwise fashion:

  • Step 1 (Alkylation): Perform an N-alkylation as described in the protocol above to attach a core pharmacophore.

  • Step 2 (Purification): Purify the intermediate product, which now contains the aryl bromide handle.

  • Step 3 (Cross-Coupling): Subject the purified intermediate to Suzuki-Miyaura conditions (e.g., an arylboronic acid, Pd(PPh₃)₄, Cs₂CO₃ in toluene/water) to append a second diversity element.[7][9]

This strategy allows for the creation of two distinct points of diversity on a rigid, fluorinated core, providing a powerful platform for optimizing ligand-protein interactions in drug discovery programs.

Conclusion

2-Bromo-3,6-difluorobenzyl bromide is a high-value, bifunctional building block for medicinal chemistry. Its combination of a reactive benzylic bromide and a versatile aryl bromide handle on a metabolically robust difluorophenyl core provides chemists with a powerful tool for the efficient synthesis of novel and complex bioactive molecules. The protocols and strategies outlined in this guide serve as a foundation for researchers to leverage the unique reactivity of this reagent in their drug discovery and development endeavors.

References

  • Priya A, Mahesh Kumar N and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2b), 207. [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. BenchChem Technical Support.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Fluorinated Building Blocks: Enhancing Pharma Drug Discovery. Retrieved February 13, 2026, from [Link]

  • Meanwell, N. A. (2018). Tactical Applications of Fluorine in Drug Design and Development. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Zhe, W., & Yemets, S. V. (2024). Fluorinated building blocks in drug design: new pathways and targets. Future Medicinal Chemistry, 16(1), 1-4.
  • Metadiagnostics. (2022). What is 3,5-Difluorobenzyl bromide used for in organic synthesis and medicinal chemistry? Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Representative examples of bioactive molecules containing α,α‐dihalocarbonyl scaffolds. Retrieved February 13, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline. BenchChem Technical Support.
  • Vasista Group. (n.d.). Cas No: 85118-00-9 | 2,6-Difluorobenzyl bromide. Retrieved February 13, 2026, from [Link]

  • Sharma, R., et al. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 25(21), 5174.
  • Andrews, I. P., et al. (2022). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Organic Process Research & Development, 26(2), 269-276.
  • Guram, A. S., et al. (2006).
  • Beilstein-Institut. (2024). Design and synthesis of bioactive molecules.
  • Google Patents. (2011). CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.
  • Molander, G. A., & Ham, J. (2006). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Organic & Biomolecular Chemistry, 4(18), 3349-3353.
  • Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved February 13, 2026, from [Link]

  • Ghaffari, M., & Zargaran, A. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2696-2741.
  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743-5747.
  • BenchChem. (2025). A Comparative Guide to the Cross-Coupling Reactivity of 2,4-Dibromofuran and 2,5. BenchChem Technical Support.

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Troubleshooting & Optimization

Handling lachrymatory properties of 2-Bromo-3,6-difluorobenzyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for researchers working with 2-Bromo-3,6-difluorobenzyl bromide .

This compound is not just a standard reagent; it is a potent lachrymator and a strong alkylating agent . The electron-withdrawing nature of the fluorine and bromine substituents on the aromatic ring significantly enhances the electrophilicity of the benzylic carbon, increasing both its reactivity in synthesis and its biological activity (toxicity/pain) compared to non-substituted benzyl bromide.

Ticket Subject: Safe Handling & Neutralization of 2-Bromo-3,6-difluorobenzyl bromide Assigned Specialist: Senior Application Scientist Status: CRITICAL SAFETY PROTOCOL

Critical Hazard Profile (Read Before Opening Bottle)

This compound triggers the TRPA1 ion channel (the "wasabi receptor") in sensory nerve endings. Even trace vapors can cause debilitating eye pain, respiratory spasm, and temporary blindness.

PropertySpecificationImplication
Primary Hazard Lachrymator Induces severe tearing and blepharospasm (uncontrollable eyelid closing).
Secondary Hazard Skin Corrosive (1B) Causes irreversible skin damage; insidious onset (pain may be delayed).
Reactivity Strong Electrophile Rapidly alkylates proteins (cysteine residues) and DNA.
Physical State Low-melting Solid/LiquidMay exist as a slush; prone to sublimation.
Engineering Controls & PPE (The "Silver Shield" Rule)

User Question: I am wearing double nitrile gloves, but my hands feel warm/tingling after handling the flask. Is this normal?

Support Answer: STOP IMMEDIATELY. This is a sign of permeation. Standard nitrile gloves provide negligible protection against benzyl halides. The small, lipophilic benzyl bromide molecules permeate nitrile in minutes.

Mandatory PPE Protocol:

  • Gloves: You must use Laminate Film (Silver Shield/4H) gloves.

    • Why? Laminate resists permeation for >4 hours. Nitrile fails in <10 minutes.

    • Dexterity Hack: Wear Silver Shield gloves as the inner layer, and put a pair of tight-fitting nitrile gloves over them to regain grip control.

  • Respiratory: All operations must occur in a certified fume hood (Face velocity: 100 fpm).

    • Sash Height: Keep sash at the lowest possible working position to act as a physical shield against splash and vapors.

  • Eye Protection: Chemical splash goggles (ventless preferred) + Face Shield.[1] Standard safety glasses are insufficient for lachrymators because vapors bypass the sides.

Operational Protocol: Weighing & Transfer

User Question: The compound is a solid, but it smells strongly. How do I weigh it without evacuating the lab?

Support Answer: Do not weigh this compound on an open balance bench. Use the "Solution Transfer Method" or a "Closed-Vessel Weighing" technique.

Method A: Volumetric Transfer (Recommended)

If your synthesis allows, dissolve the entire bottle in your reaction solvent (e.g., DCM or THF) inside the fume hood to create a stock solution.

  • Open bottle in hood.

  • Add solvent directly to the vendor bottle.

  • Calculate concentration based on the net weight provided on the label.

  • Transfer via syringe/cannula.

Method B: Solid Weighing (If strictly necessary)
  • Pre-weigh a screw-top vial with a cap and a spatula inside the hood.

  • Tare the balance outside the hood.

  • Bring the vial back to the hood.[2] Add the reagent.[3][4][5] Cap the vial tightly.

  • Weigh the sealed vial outside.

  • Repeat until target mass is reached. Never open the vial outside the hood.

Emergency Response: The Decontamination Protocol

User Question: I spilled about 500 mg in the hood. Can I just wipe it up with paper towels?

Support Answer: NO. Wiping spreads the surface area, increasing vapor generation (more tears). You must chemically destroy the lachrymator in situ.

The "Quench" Solution

Prepare this solution before starting your experiment:

  • Active Agent: Sodium Thiosulfate (

    
    ) or aqueous Ammonia (
    
    
    
    ).
  • Recipe: Saturated aqueous Sodium Thiosulfate + small amount of Sodium Bicarbonate.

Decontamination Workflow
  • Cover: Gently cover the spill with absorbent pads soaked in the Thiosulfate solution.

  • Wait: Allow 15–30 minutes for the nucleophilic substitution reaction (converting the alkyl bromide to a water-soluble, non-volatile Bunte salt).

  • Clean: Wipe up the residue.[4] The lachrymatory effect should be neutralized.

  • Glassware: Soak all contaminated glassware in a base bath (KOH/Isopropanol) or Thiosulfate solution before removing them from the hood for washing.

Scientific Background: Mechanism of Action[6]

User Question: Why is the pain so immediate and intense compared to other acids?

Support Answer: The pain is not a simple acid burn; it is a specific neurological "hack." 2-Bromo-3,6-difluorobenzyl bromide acts as a covalent agonist of the TRPA1 channel on nociceptors (pain-sensing neurons).

The Signaling Pathway:

  • Penetration: The lipophilic benzyl halide crosses the neuronal membrane.

  • Alkylation: The electrophilic carbon attacks the sulfhydryl (-SH) groups of specific cysteine residues (e.g., Cys621, Cys641, Cys665) on the N-terminus of the TRPA1 protein.

  • Gating: This covalent modification forces the ion channel open.

  • Influx: Calcium (

    
    ) and Sodium (
    
    
    
    ) rush into the cell, causing depolarization and firing pain signals to the brainstem.
Visualizing the Mechanism (TRPA1 Activation)

TRPA1_Activation Compound 2-Bromo-3,6-difluorobenzyl bromide Membrane Neuronal Membrane Compound->Membrane Lipophilic Diffusion Alkylation S-Alkylation Event (Covalent Bond) Compound->Alkylation TRPA1_Closed TRPA1 Channel (Closed State) Cys-SH residues Membrane->TRPA1_Closed Access to Cytosol TRPA1_Closed->Alkylation Electrophilic Attack TRPA1_Open TRPA1 Channel (Open State) Alkylation->TRPA1_Open Conformational Change Ion_Influx Ca++ / Na+ Influx TRPA1_Open->Ion_Influx Pain_Signal Action Potential (Pain/Tears) Ion_Influx->Pain_Signal Depolarization

Caption: Pathway of lachrymatory pain induction via covalent modification of TRPA1 cysteine residues.[6][7]

Visualizing the Safe Handling Workflow

Handling_Protocol Start Start: Reagent Retrieval PPE_Check PPE Check: 1. Silver Shield Gloves 2. Goggles + Face Shield Start->PPE_Check Hood_Check Fume Hood Check: Velocity >100fpm? PPE_Check->Hood_Check Weighing Weighing Strategy Hood_Check->Weighing Pass Method_A Method A: Dissolve in solvent INSIDE hood Weighing->Method_A Method_B Method B: Closed Vial Transfer Weighing->Method_B Reaction Perform Reaction Method_A->Reaction Method_B->Reaction Cleanup Decontamination: Quench with Na2S2O3 Reaction->Cleanup Disposal Disposal: Halogenated Waste Cleanup->Disposal

Caption: Decision tree for safe handling, emphasizing engineering controls and decontamination.

References
  • Macpherson, L. J., et al. (2007). Noxious compounds activate TRPA1 ion channels through covalent modification of cysteines.[7][8] Nature, 445, 541–545. Retrieved from [Link]

  • Honeywell Safety Products. Silver Shield® / 4H® Chemical Permeation Guide. (Demonstrates permeation breakthrough times for benzyl chloride/bromide vs. nitrile). Retrieved from [Link]

  • Brandeis University. Standard Operating Procedure: Lachrymators. Retrieved from [Link]

Sources

Validation & Comparative

Reactivity comparison: 2-Bromo-3,6-difluorobenzyl bromide vs chloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of fluorinated kinase inhibitors and agrochemicals, the 2-bromo-3,6-difluorobenzyl scaffold serves as a critical bifunctional linker. It offers two distinct electrophilic sites: a benzylic halide for nucleophilic substitution (


) and an aryl bromide for cross-coupling.

The choice between the Benzylic Bromide (1a) and the Benzylic Chloride (1b) is not merely a matter of kinetics; it dictates the chemoselectivity, storage stability, and compatible synthetic pathways.

  • Select the Benzylic Bromide (1a) when: You require rapid kinetics at low temperatures to avoid side reactions, or when using weak nucleophiles (e.g., aniline derivatives, sterically hindered alcohols).

  • Select the Benzylic Chloride (1b) when: You are performing metal-halogen exchange (lithiation) at the aryl position, require long-term bulk storage, or need to suppress hydrolysis in aqueous/biphasic conditions.

Molecular Architecture & Electronic Analysis

To understand the reactivity differences, we must analyze the electronic and steric environment created by the 2-bromo-3,6-difluoro substitution pattern.

Electronic Activation (The "Fluorine Effect")

The 3,6-difluoro substitution pattern exerts a potent electron-withdrawing inductive effect (-I) on the benzene ring.

  • Impact on Benzylic Carbon: The electron deficiency is transmitted to the benzylic carbon, increasing its electrophilicity.

  • Result: Both analogs react faster than unsubstituted benzyl halides. However, the benzyl bromide benefits more significantly from this activation due to the lower bond dissociation energy (BDE) of C-Br compared to C-Cl.

Steric Environment (The "Ortho-Bromo" Effect")

The bromine atom at the 2-position (ortho to the benzylic group) introduces significant steric bulk.

  • Consequence: It hinders the approach of nucleophiles.

  • Reactivity Implication: The benzyl chloride , with its tighter C-Cl bond and higher activation energy, often requires heating to overcome this steric barrier. Heating, however, risks activating the aryl bromide (position 2) in competing Pd-catalyzed processes. The benzyl bromide , possessing a better leaving group, often proceeds at room temperature, bypassing this thermal risk.

Comparative Reactivity Profile

The following table summarizes the performance of both analogs across key transformation classes.

Feature2-Bromo-3,6-difluorobenzyl Bromide 2-Bromo-3,6-difluorobenzyl Chloride
Leaving Group (

)
Excellent (

is a soft, stable base)
Moderate (

is harder, stronger bond)
Relative Rate (

)
~50–100x faster1x (Baseline)
Hydrolysis Stability Low (Rapidly degrades to benzyl alcohol in moist air)High (Stable in ambient atmosphere)
Lachrymatory Potency Extreme (Requires dedicated ventilation)High (Manageable)
Lithiation Compatibility Poor (Benzylic Br undergoes Wurtz coupling/Li-Hal exchange)Excellent (Benzylic Cl is robust to Ar-Li exchange at -78°C)
Atom Economy Lower (Br = 79.9 amu waste)Higher (Cl = 35.5 amu waste)

Mechanistic Visualization

Chemoselectivity Pathways

The diagram below illustrates the competing pathways when using these bifunctional scaffolds.

ReactivityPathways Substrate 2-Bromo-3,6-difluorobenzyl Halide (X=Br/Cl) SN2 Pathway A: SN2 Substitution (Nucleophilic Attack) Substrate->SN2 Nu- (Amine/Thiol) X=Br >> Cl Coupling Pathway B: Pd-Catalyzed Cross-Coupling Substrate->Coupling Pd(0), Boronic Acid Compete with Benzylic X Lithiation Pathway C: Metal-Halogen Exchange (n-BuLi) Substrate->Lithiation n-BuLi, -78°C Prod_SN2 Functionalized Benzyl (Aryl Br Intact) SN2->Prod_SN2 Prod_Coup Biaryl / Coupled Product (Benzylic X Intact) Coupling->Prod_Coup Prod_Lith Aryl Lithium Species (Requires X=Cl) Lithiation->Prod_Lith Safe only if X=Cl

Figure 1: Chemoselectivity map. Pathway A is dominant for the Bromide analog. Pathway C is only viable for the Chloride analog due to the lability of the benzylic C-Br bond to lithium reagents.

Experimental Protocols

Protocol A: High-Yield Amination using the Bromide Analog

Context: Used when the nucleophile is weak (e.g., an electron-deficient aniline) or thermally sensitive.

Reagents:

  • 2-Bromo-3,6-difluorobenzyl bromide (1.0 equiv)

  • Aniline derivative (1.1 equiv)

  • 
     (2.0 equiv)
    
  • Acetonitrile (0.1 M concentration)

Workflow:

  • Dissolution: Dissolve the aniline and

    
     in anhydrous Acetonitrile (MeCN). Stir for 10 minutes to ensure deprotonation/activation.
    
  • Addition: Add 2-Bromo-3,6-difluorobenzyl bromide dropwise at 0°C . Note: The reaction is highly exothermic due to the activated benzylic position.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC/LCMS.

    • Expectation: Conversion >95% within 1-2 hours.

  • Workup: Filter off inorganic salts. Concentrate filtrate.[1]

  • Validation: The aryl bromide peak (approx. 7.3-7.5 ppm) should remain distinct in

    
     NMR; loss of the 
    
    
    
    peak (approx. 4.5 ppm) confirms substitution.
Protocol B: Finkelstein Activation of the Chloride Analog

Context: When you possess the stable Chloride analog but require the reactivity of the Bromide/Iodide in situ (e.g., for storage safety).

Reagents:

  • 2-Bromo-3,6-difluorobenzyl chloride (1.0 equiv)

  • Sodium Iodide (NaI) (0.2 equiv - catalytic)

  • Target Nucleophile (1.0 equiv)

  • Solvent: Acetone or MEK (Methyl Ethyl Ketone)

Mechanism: The reaction proceeds via the in situ formation of the highly reactive benzyl iodide.



The precipitation of NaCl drives the equilibrium. The transient benzyl iodide reacts immediately with the nucleophile.

Workflow:

  • Dissolve the benzyl chloride and nucleophile in Acetone.

  • Add NaI.

  • Heat to reflux (56°C).

  • Observation: A white precipitate (NaCl) will form, indicating the exchange is proceeding.

Decision Logic for Process Development

Use the following logic flow to determine the correct starting material for your campaign.

DecisionTree Start Start: Select Analog Q1 Is the next step Metal-Halogen Exchange (Li)? Start->Q1 Res_Cl USE CHLORIDE (Benzylic Br is incompatible with nBuLi) Q1->Res_Cl Yes Q2 Is the Nucleophile Sterically Hindered or Weak? Q1->Q2 No Res_Br USE BROMIDE (Required for conversion) Q2->Res_Br Yes Q3 Is Long-Term Storage (>6 months) Required? Q2->Q3 No Q3->Res_Br No Res_Cl_Cat USE CHLORIDE (+ Catalytic NaI for reaction) Q3->Res_Cl_Cat Yes

Figure 2: Decision matrix for selecting between Chloride and Bromide analogs.

Safety & Handling (Critical)

Lachrymator Warning: Both analogs are potent lachrymators (tear gas agents). The 2,6-difluoro substitution increases volatility compared to standard benzyl halides.

  • Engineering Control: All weighing and transfers must occur inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of ammonia or ethanolamine to quench residual alkyl halide before removal from the hood.

References

  • Electronic Effects in Benzylic Systems: Streitwieser, A. (2013). Solvolytic Displacement Reactions. McGraw-Hill. (Foundational text on kinetics and leaving group ability).
  • Finkelstein Reaction & Catalysis: Bordwell, F. G., & Brannen, W. T. (1964). The Effect of the Leaving Group on the Reaction of Benzyl Halides with Nucleophiles. Journal of the American Chemical Society, 86(21), 4645–4650. Link

  • Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Loudon, G. M. (2009). Organic Chemistry. Roberts and Company Publishers.

Sources

Safety Operating Guide

Navigating the Disposal of 2-Bromo-3,6-difluorobenzyl bromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in our experiments but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of 2-Bromo-3,6-difluorobenzyl bromide, ensuring the protection of laboratory personnel and adherence to regulatory standards.

Understanding the Hazard Profile

Inferred Hazard Classification:

Hazard ClassDescription
Skin Corrosion/Irritation Causes severe skin burns and irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye damage.[1][2][3]
Respiratory Irritation May cause respiratory irritation.[1][5]

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling 2-Bromo-3,6-difluorobenzyl bromide, it is essential to be in a well-ventilated area, preferably within a chemical fume hood.[6][7] The following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles and a face shield are necessary to protect against splashes.[7]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Body Protection: A lab coat and long pants are required to prevent skin contact.[6]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[6]

Step-by-Step Disposal Protocol

The disposal of 2-Bromo-3,6-difluorobenzyl bromide must comply with the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] This chemical is considered a hazardous waste.

Step 1: Waste Collection

  • All materials contaminated with 2-Bromo-3,6-difluorobenzyl bromide, including unused product, reaction byproducts, and contaminated lab supplies (e.g., pipette tips, filter paper), must be collected for disposal.

  • Do not dispose of this chemical down the drain.[9][10]

Step 2: Waste Segregation and Containerization

  • As a halogenated organic compound, 2-Bromo-3,6-difluorobenzyl bromide waste must be segregated from non-halogenated waste streams to prevent potentially violent reactions and to facilitate proper disposal.[6][7]

  • Collect the waste in a designated, compatible container, such as a glass bottle or a polyethylene container.[6]

  • The container must be in good condition, with a tightly sealing cap to prevent leaks and vapor release.[7]

Step 3: Labeling

  • Properly label the waste container as soon as the first drop of waste is added.[6] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "2-Bromo-3,6-difluorobenzyl bromide"

    • The specific hazards (e.g., "Corrosive," "Irritant")

    • The accumulation start date

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area, which is typically within a fume hood.[11][12]

  • Ensure the storage area is away from incompatible materials.

Step 5: Professional Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[11]

  • A hazardous waste manifest will be required to track the waste from its point of generation to its final disposal facility.[13]

Spill Management

In the event of a spill, the response will depend on the quantity of the material released.

Small Spills (in a fume hood):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent material.

  • Collect the contaminated absorbent material in a designated hazardous waste container.

  • Clean the spill area with soap and water.

Large Spills (outside a fume hood):

  • Evacuate the immediate area.

  • Alert your supervisor and institutional EHS.

  • Prevent the spill from entering drains.

  • Only trained personnel with appropriate respiratory protection and PPE should attempt to clean up a large spill.

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of 2-Bromo-3,6-difluorobenzyl bromide.

Decontamination

All non-disposable equipment that has come into contact with 2-Bromo-3,6-difluorobenzyl bromide, such as glassware, must be decontaminated. Rinse the equipment thoroughly with a suitable solvent (e.g., acetone) in a fume hood, and collect the rinsate as halogenated hazardous waste.

Conclusion

The responsible management of hazardous chemicals like 2-Bromo-3,6-difluorobenzyl bromide is a cornerstone of safe and ethical scientific research. By adhering to these procedures, you contribute to a secure laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • How to Properly Manage Hazardous Waste Under EPA Regul
  • Safe Chemical Waste Disposal in Labs. (2025, July 21). Environmental Marketing Services.
  • Resource Conservation and Recovery Act (RCRA)
  • EPA Hazardous Waste Management. (2024, April 29).
  • Proper Handling and Disposal of Labor
  • Guide to Chemical Waste Disposal in Chemistry Lab (USF). (2023, August 18). YouTube.
  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA.
  • US EPA Issues Final Rule Governing Management for Hazardous Waste Pharmaceuticals. (n.d.). Red-on-line.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). US EPA.
  • How To: Lab Waste. (2022, May 23). YouTube.
  • Handling Chemical Waste. (2015, June 5). YouTube.
  • A Citizen's Guide to Chemical Dehalogen
  • Removing Halogenated Organic Compounds: A Guide to Solutions. (n.d.). Desotec.
  • 2-Bromobenzyl bromide Safety D
  • 2,6-Difluorobenzyl bromide SDS. (n.d.). ECHEMI.
  • 2,6-Difluorobenzyl bromide Safety Data Sheet. (2009, September 26). Thermo Fisher Scientific.
  • 2,6-Difluorobenzyl bromide Safety Data Sheet. (2024, March 18). Fisher Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • 2,5-Difluorobenzyl Bromide Safety Data Sheet. (2025, July 8). TCI Chemicals.
  • 4-Bromo-3,5-difluorobenzyl bromide Safety Data Sheet. (2024, December 19). Fluorochem.
  • 2,6-Difluorobenzyl bromide 97. (n.d.). Sigma-Aldrich.
  • The problem with halogenated compounds emissions and its solution. (2021, May 7). Tecam Group.

Sources

Shielding Your Science: A Guide to Safely Handling 2-Bromo-3,6-difluorobenzyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks

Substituted benzyl bromides are a class of compounds known for their reactivity and physiological effects. Based on data from similar molecules, 2-Bromo-3,6-difluorobenzyl bromide is anticipated to be a lachrymator, causing irritation and tearing of the eyes.[2][3][4] It is also expected to be corrosive, causing severe skin burns and eye damage upon contact.[2][3][5][6] Inhalation may lead to respiratory irritation.[1][3][7][8]

Anticipated Hazard Classifications:

Hazard ClassCategoryGHS Hazard Statement
Skin Corrosion/Irritation1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation.[1][2][3][5][8]
Serious Eye Damage/Irritation1/2AH318: Causes serious eye damage / H319: Causes serious eye irritation.[1][2][3][5][8]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation.[1][3][7][8]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-Bromo-3,6-difluorobenzyl bromide to mitigate the risks of exposure.[9]

Core PPE Requirements:
  • Eye and Face Protection: Chemical splash goggles are mandatory.[10] Given the corrosive and lachrymatory nature of the compound, a face shield worn over safety goggles is highly recommended to protect the entire face from splashes.[6][10]

  • Skin Protection:

    • Gloves: Chemically resistant gloves are essential.[11] Due to the reactivity of benzyl bromides, double gloving with nitrile or neoprene gloves is a prudent measure.[10] Always inspect gloves for any signs of degradation or perforation before use and dispose of them immediately after handling the compound.[11]

    • Lab Coat: A flame-resistant lab coat or a standard lab coat made of non-synthetic material should be worn and fully buttoned to protect the skin.[10]

    • Clothing: Long pants and closed-toe shoes are required to ensure no skin is exposed.[10]

  • Respiratory Protection: All handling of 2-Bromo-3,6-difluorobenzyl bromide must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4][8] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[10][12][13]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this reagent will minimize risk and ensure the integrity of your experiment.

Workflow for Handling 2-Bromo-3,6-difluorobenzyl Bromide

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction handle_transfer->handle_reaction cleanup_quench Quench Reaction & Glassware handle_reaction->cleanup_quench Proceed to Cleanup cleanup_dispose Dispose of Waste cleanup_quench->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Remove & Dispose of PPE cleanup_decontaminate->cleanup_remove_ppe

Caption: A workflow diagram illustrating the key stages for the safe handling of 2-Bromo-3,6-difluorobenzyl bromide.

Experimental Protocol:
  • Preparation:

    • Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

    • Don all required PPE: a lab coat, chemical splash goggles, a face shield, and double gloves.

    • Verify that the chemical fume hood is functioning correctly, with the sash at the appropriate height.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Handling:

    • Perform all manipulations of 2-Bromo-3,6-difluorobenzyl bromide, including weighing and transferring, inside the chemical fume hood.[4]

    • Use caution when opening the container to avoid splashing or creating dust if it is a solid.

    • For transfers, use a spatula or other appropriate tool. Avoid pouring directly from a large container to a small one.

    • Close the container tightly after use and store it in a cool, dry, and well-ventilated area away from incompatible materials.[11]

  • Cleanup:

    • Quench any residual reagent in reaction vessels and on equipment with a suitable nucleophilic solvent (e.g., isopropanol or ethanol) before removing them from the fume hood.

    • Decontaminate the work surface within the fume hood.

    • Properly remove and dispose of contaminated gloves and any other disposable PPE in the designated hazardous waste container.[11]

    • Wash hands thoroughly with soap and water after completing the work and removing PPE.[1]

Disposal Plan: Responsible Waste Management

Proper disposal of 2-Bromo-3,6-difluorobenzyl bromide and associated waste is critical to maintaining a safe laboratory and protecting the environment.

  • Chemical Waste: All unreacted 2-Bromo-3,6-difluorobenzyl bromide and solutions containing this compound must be disposed of as hazardous chemical waste.[3] Collect this waste in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, paper towels, and pipette tips, must also be disposed of as hazardous waste.[2][11]

  • Empty Containers: Handle empty containers with care as they may contain residual vapors.[1] Rinse them with a suitable solvent (e.g., acetone) three times, collecting the rinsate as hazardous waste, before disposing of the container according to your institution's guidelines.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 2-Bromo-3,6-difluorobenzyl bromide into your research, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.

References

  • Benzyl-Bromide - Safety Data Sheet. (2013-03-19). [Link]

  • Organic Syntheses. (2009-01-12). Working with Hazardous Chemicals. [Link]

  • Loba Chemie. (2013-08-06). BENZYL BROMIDE FOR SYNTHESIS MSDS. [Link]

  • Thermo Fisher Scientific. (2009-09-26). 2,6-Difluorobenzyl bromide Safety Data Sheet. [Link]

  • Hazmat School. (2022-12-07). 5 Types of PPE for Hazardous Chemicals. [Link]

  • U.S. Environmental Protection Agency. (2025-09-12). Personal Protective Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Chemical Safety: Personal Protective Equipment. [Link]

Sources

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.